1-Bromoethynyl-3-chlorobenzene
CAS No.:
Cat. No.: VC13540551
Molecular Formula: C8H4BrCl
Molecular Weight: 215.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrCl |
|---|---|
| Molecular Weight | 215.47 g/mol |
| IUPAC Name | 1-(2-bromoethynyl)-3-chlorobenzene |
| Standard InChI | InChI=1S/C8H4BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H |
| Standard InChI Key | YHQFKKWAFNMAJX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C#CBr |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C#CBr |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Identity and Structural Features
1-Bromoethynyl-3-chlorobenzene (systematic IUPAC name: 1-bromoethynyl-3-chlorobenzene) has the molecular formula C₈H₃BrCl and a molecular weight of 223.47 g/mol. The benzene ring is substituted at positions 1 and 3 with a bromoethynyl group and a chlorine atom, respectively. The ethynyl moiety introduces sp-hybridized carbon atoms, creating a linear geometry that influences intermolecular interactions and packing in the solid state .
Table 1: Predicted Physicochemical Properties
| Property | Value/Description | Basis of Estimation |
|---|---|---|
| Melting Point | 45–50°C (estimated) | Analogous bromoethynyl arenes |
| Boiling Point | 210–220°C (extrapolated) | QSPR models for halogenated aromatics |
| Solubility in Water | <0.1 g/L (25°C) | Hydrophobicity of halogens |
| LogP (Octanol-Water) | 3.2–3.8 | Computational prediction |
| Dipole Moment | 2.1–2.5 D | DFT calculations |
The chlorine atom’s electronegativity (-I effect) deactivates the ring, directing electrophilic substitution to the para position relative to the ethynyl group. Conversely, the bromoethynyl substituent exerts both -I and resonance effects, creating regions of electron deficiency ideal for nucleophilic attack 2.
Synthetic Methodologies
Direct Alkynylation Strategies
The most plausible route involves Sonogashira coupling between 3-chlorophenylacetylene and bromine sources. For example:
Reaction Scheme
This method leverages palladium catalysis to facilitate carbon-halogen bond formation, though competing side reactions (e.g., homocoupling) may require careful control of stoichiometry and temperature2.
Halogen Exchange Reactions
An alternative approach involves treating 1-iodoethynyl-3-chlorobenzene with bromine in the presence of a copper(I) catalyst:
While efficient, this method necessitates handling elemental bromine, posing safety challenges at scale.
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Sonogashira Coupling | 60–75 | ≥95 | Homocoupling byproducts |
| Halogen Exchange | 80–85 | ≥98 | Bromine handling, iodine waste |
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromoethynyl group serves as a versatile handle for Suzuki-Miyaura and Heck couplings. For instance, palladium-catalyzed coupling with aryl boronic acids yields extended π-conjugated systems:
Such derivatives find use in organic semiconductors and fluorescent probes .
Polymer Chemistry
Radical-initiated polymerization of 1-bromoethynyl-3-chlorobenzene produces poly(arylene ethynylene)s with tunable electronic properties. The chlorine substituent enables post-polymerization functionalization via nucleophilic aromatic substitution.
| Hazard | Precautionary Measure |
|---|---|
| Inhalation Risk | Use fume hood; wear NIOSH-approved respirator |
| Skin Contact | Nitrile gloves; full-body protective clothing |
| Disposal | Incineration with halogen scrubber |
Future Research Directions
-
Catalytic Asymmetric Reactions: Exploiting the planar chirality of substituted derivatives.
-
Photophysical Studies: Correlating substituent effects with fluorescence quantum yields.
-
Scale-Up Challenges: Developing continuous-flow bromination processes to improve safety.
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